Emmyguyacin A

Description

Identification from Sterile Fungal Species Fermentation

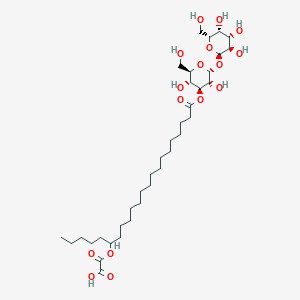

Emmyguyacin A is a novel glycolipid that was identified and isolated from the fermentation of a sterile fungus species, designated as strain OSI 55538. nih.govacs.org This discovery was the result of a screening program aimed at identifying new antiviral compounds. acs.org The structure of this compound was determined through extensive one- and two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometric analyses. nih.govacs.org These analyses were performed on the parent compound as well as on various degradation products and derivatives to fully elucidate its complex structure. nih.govacs.org Notably, this compound possesses an unusual structure featuring a disaccharide linked to a fatty acid chain via an ester linkage. acs.org The fatty acid component itself is a novel discovery, identified as 17-hydroxydocosanoic acid, which had previously only been reported as a trace component in platelet lipids. acs.orgacs.org A particularly unique feature is the presence of an oxalic acid ester of this monohydroxylated fatty acid. nih.govacs.org

Fermentation Conditions and Extraction Methodologies

The production of this compound was achieved through the fermentation of the sterile fungal species on a potato dextrose agar (B569324) medium. nih.govacs.org This process yielded a significant quantity of a mixture of this compound and B, isolated at a concentration of 1.51 g/L. nih.govacs.org

The extraction and isolation process for Emmyguyacins involved a multi-step methodology. The process began with a methanol (B129727) (MeOH) extract from a 3-liter fermentation broth. This concentrated extract was then dissolved in a mixture of distilled water and methanol. The resulting solution underwent a liquid-liquid extraction, first with hexanes and then with chloroform (B151607) (CHCl3) to remove nonpolar and some lipid components. acs.org

The remaining aqueous methanol fraction was concentrated and then subjected to chromatography over ODS (octadecylsilane) silica (B1680970) gel. The elution was carried out sequentially with water, a 20% methanol-80% water mixture, and finally pure methanol. The methanol fraction, which contained the desired compounds, was concentrated to yield a beige amorphous powder. acs.org

Further purification was achieved using high-performance liquid chromatography (HPLC) on an ODS column with a water-methanol gradient. This step allowed for the separation of the major component, this compound, in approximately 95% purity from the co-isolated analogues. acs.org

| Parameter | Details |

| Fungal Source | Sterile fungus species (Strain OSI 55538) nih.govacs.org |

| Fermentation Medium | Potato Dextrose Agar nih.govacs.org |

| Yield | 1.51 g/L (for a mixture of this compound and B) nih.govacs.org |

| Initial Extraction | Methanol extraction of fermentation broth acs.org |

| Solvent Partitioning | Hexanes and Chloroform acs.org |

| Primary Chromatography | ODS silica gel chromatography acs.org |

| Final Purification | ODS HPLC (Water-Methanol gradient) acs.org |

Co-isolation of Emmyguyacin B and Related Analogues

This compound was not isolated in isolation; it was co-produced with a closely related analogue, Emmyguyacin B. nih.govacs.org The fermentation process yielded a mixture of these two compounds, with this compound being the major component in an approximate 6:1 ratio to Emmyguyacin B. acs.org Due to their structural similarity, separating this compound and B proved challenging, requiring sequential HPLC separations to isolate this compound in high purity. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C36H64O16 |

|---|---|

Molecular Weight |

752.9 g/mol |

IUPAC Name |

2-[22-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-22-oxodocosan-6-yl]oxy-2-oxoacetic acid |

InChI |

InChI=1S/C36H64O16/c1-2-3-15-18-23(48-34(47)33(45)46)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-26(39)51-32-28(41)25(22-38)50-36(31(32)44)52-35-30(43)29(42)27(40)24(21-37)49-35/h23-25,27-32,35-38,40-44H,2-22H2,1H3,(H,45,46)/t23?,24-,25-,27+,28-,29+,30-,31-,32+,35-,36-/m1/s1 |

InChI Key |

RFJAERMDCUNUEE-DIHKUZNTSA-N |

Isomeric SMILES |

CCCCCC(CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)OC(=O)C(=O)O |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)OC(=O)C(=O)O |

Synonyms |

emmyguyacin A |

Origin of Product |

United States |

Discovery and Source of Emmyguyacin a

Isolation from a Sterile Fungus Species

Emmyguyacin A, along with its close analog Emmyguyacin B, was isolated from the fermentation of a sterile fungus species, identified as Emmonsia parva. nih.govaskjpc.orguminho.pt The compound was produced in significant quantities, with a concentration of 1.51 g/L reported from a potato dextrose agar (B569324) fermentation. nih.gov The isolation process involved extraction and subsequent purification using chromatographic techniques. nih.gov

The Fungal Genus Emmonsia

The genus Emmonsia comprises a group of filamentous fungi found in soil and associated with some mammals. drfungus.org Some species, like Emmonsia crescens and Emmonsia parva, are dimorphic, meaning they can exist in both a mold and a yeast-like form, and are known to cause a pulmonary disease called adiaspiromycosis. uminho.ptdrfungus.org The discovery of this compound from an Emmonsia species adds a new dimension to the known metabolic capabilities of this fungal genus, previously recognized primarily for its pathogenic potential. nih.govresearchgate.net

Structural Elucidation and Stereochemical Characterization of Emmyguyacin a

Application of Advanced Spectroscopic Techniques for Structural Determination

The foundational work to elucidate the structure of Emmyguyacin A relied heavily on a suite of advanced spectroscopic techniques. nih.gov The combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry was crucial in piecing together the molecular architecture of this complex natural product. nih.govnumberanalytics.com

NMR spectroscopy provided detailed information about the connectivity and spatial arrangement of atoms within the molecule. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the linkages between the trehalose (B1683222) core and the fatty acid moiety, as well as within each of these components.

The following table summarizes the key spectroscopic data used in the structural elucidation of this compound:

| Spectroscopic Technique | Information Obtained | Reference |

| 1D and 2D NMR | Connectivity of protons and carbons, establishment of the trehalose and fatty acid structures. | nih.gov |

| Mass Spectrometry | Molecular weight and elemental composition of the parent molecule and its fragments. | nih.gov |

| Infrared Spectroscopy | Identification of functional groups like hydroxyls, carbonyls, and esters. | nih.govvlabs.ac.in |

Characterization of the Trehalose Glycosidic Core

A central feature of this compound is its trehalose core. nih.gov Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. nih.gov The presence and specific nature of this disaccharide in this compound were confirmed through detailed NMR analysis. nih.gov The chemical shifts and coupling constants of the anomeric protons were characteristic of the α,α-1,1 linkage, distinguishing it from other disaccharides. nih.govnih.gov The attachment of the fatty acid moiety to the trehalose core was also determined using long-range HMBC correlations in the NMR spectra. nih.gov

Elucidation of the Unusual Fatty Acid Moiety: 17-Oxalyloxydocosanoic Acid

A particularly novel aspect of this compound is its fatty acid component, identified as 17-oxalyloxydocosanoic acid. nih.gov This identification was a significant finding, as it represented a new and unusual modification of a fatty acid. nih.gov The structure of this moiety was determined through a combination of mass spectrometry and NMR analysis of the parent compound and its saponification products. nih.gov Saponification of this compound yielded 17-hydroxydocosanoic acid, which was itself a novel compound whose characterization was reported for the first time in this context. nih.gov Further analysis confirmed the presence of an oxalic acid ester at the 17-position of the docosanoic acid chain. nih.gov

Stereochemical Relationship to Emmyguyacin B (C4′-Epimerism)

This compound is closely related to another isolated compound, Emmyguyacin B. nih.gov Detailed spectroscopic analysis revealed that this compound and B are epimers, differing only in the stereochemistry at the C4′ position of the trehalose moiety. nih.gov This subtle difference in stereochemistry is significant as it can impact the biological activity of the compounds. The determination of this epimeric relationship was achieved by careful comparison of the NMR spectra of the two compounds, which showed slight but distinct differences in the chemical shifts and coupling constants of the protons and carbons around the C4′ center. nih.gov

Biosynthetic Investigations of Emmyguyacin a

Proposed Biosynthetic Pathways of Fungal Glycolipids

The biosynthesis of fungal glycolipids is a multi-step process that typically involves the assembly of a sugar moiety and a lipid component, followed by their linkage and potential further modifications. While the specific pathway for Emmyguyacin A has not been elucidated, the biosynthesis of other fungal glycolipids, such as mannosylerythritol lipids (MELs) and ustilagic acid, provides a foundational model. nih.govnih.gov These pathways are often orchestrated by a series of enzymes encoded by gene clusters. nih.govplos.orgasm.org

A plausible biosynthetic route for this compound would likely commence with the independent synthesis of its core components: the trehalose (B1683222) disaccharide and the 17-hydroxydocosanoic acid. Subsequent esterification would link these two precursors, followed by the addition of the oxalate (B1200264) group.

Hypothetical Origins of the Trehalose Scaffold in this compound

Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond and is found in a variety of organisms, including fungi, but not in mammals. nih.govacademie-sciences.fr In fungi, the canonical pathway for trehalose biosynthesis involves two key enzymes: trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). nih.gov

The proposed origin of the trehalose scaffold in this compound is through this well-established TPS/TPP pathway:

Glucose-6-phosphate and UDP-glucose , both derived from primary metabolism, would serve as the initial substrates.

Trehalose-6-phosphate synthase (TPS) would catalyze the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate .

Trehalose-6-phosphate phosphatase (TPP) would then dephosphorylate trehalose-6-phosphate to yield free trehalose . nih.gov

This free trehalose molecule would then be available for subsequent acylation with the fatty acid chain.

| Enzyme | Substrates | Product | Function in this compound Biosynthesis |

| Trehalose-6-phosphate synthase (TPS) | Glucose-6-phosphate, UDP-glucose | Trehalose-6-phosphate | Synthesis of the trehalose precursor |

| Trehalose-6-phosphate phosphatase (TPP) | Trehalose-6-phosphate | Trehalose | Formation of the free trehalose scaffold |

Speculative Enzymatic Machinery Involved in Fatty Acid Derivatization

The fatty acid component of this compound is a 17-oxalyloxydocosanoic acid. plos.org The biosynthesis of this unusual lipid would necessitate a series of enzymatic modifications, starting from a saturated long-chain fatty acid.

The initial docosanoic acid (C22) is likely produced through the action of a fungal fatty acid synthase (FAS) . ebi.ac.uk This multienzyme complex catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to generate long-chain fatty acids. ebi.ac.uk

The subsequent hydroxylation at the C-17 position is a critical step. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . nih.govnih.gov Fungal CYPs are known to be involved in the hydroxylation of fatty acids at various positions. nih.govmdpi.com Specifically, a subterminal hydroxylase would be required to introduce the hydroxyl group at the C-17 position of the docosanoic acid chain.

The final derivatization is the addition of an oxalate group to the C-17 hydroxyl. The enzymatic basis for this oxalylation in fungi is not well-characterized. However, it is conceivable that an acyltransferase could catalyze the transfer of an oxalyl group from a donor molecule, such as oxalyl-CoA, to the hydroxylated fatty acid. The oxalic acid itself is a common metabolic product in fungi.

| Enzyme (Hypothetical) | Function | Substrate | Product |

| Fungal Fatty Acid Synthase (FAS) | De novo synthesis of the fatty acid backbone | Acetyl-CoA, Malonyl-CoA | Docosanoic acid |

| Cytochrome P450 Hydroxylase | Subterminal hydroxylation of the fatty acid | Docosanoic acid | 17-hydroxydocosanoic acid |

| Acyltransferase | Transfer of the oxalyl group | 17-hydroxydocosanoic acid, Oxalyl-CoA (putative) | 17-oxalyloxydocosanoic acid |

Precursor Incorporation Studies (Conceptual Framework)

To experimentally probe the biosynthetic origins of this compound, precursor incorporation studies using isotopically labeled compounds would be invaluable. nih.govresearchgate.net This technique involves feeding the producing fungus with labeled potential precursors and then determining the location and extent of isotope incorporation into the final natural product through methods like mass spectrometry and NMR spectroscopy. acs.org

A conceptual framework for such a study on this compound would involve:

[¹³C]-labeled glucose: To confirm the origin of the trehalose moiety and potentially parts of the fatty acid backbone via glycolysis and the TCA cycle.

[¹³C]- or [²H]-labeled acetate: To trace the incorporation into the fatty acid chain, consistent with the iterative condensations catalyzed by FAS. nih.gov

¹⁸O₂: To investigate the mechanism of the hydroxylation reaction, as the oxygen atom from O₂ is often incorporated into the substrate by cytochrome P450 enzymes.

By analyzing the labeling patterns in the isolated this compound, the specific biosynthetic building blocks and their flow through the metabolic pathways could be elucidated.

Genetic Approaches to Understanding Biosynthesis (Theoretical Application)

Modern genomic techniques offer a powerful approach to identifying the genes responsible for natural product biosynthesis. plos.orgasm.org Since the genes for a specific biosynthetic pathway are often clustered together on the fungal chromosome, genome sequencing of the producing organism, sterile fungus species OSI 55538, could reveal a putative this compound biosynthetic gene cluster. nih.govasm.org

A theoretical gene cluster for this compound biosynthesis would be expected to contain genes encoding:

Trehalose-6-phosphate synthase (TPS) and Trehalose-6-phosphate phosphatase (TPP): For the synthesis of the trehalose scaffold. nih.gov

Fatty acid synthase (FAS): For the production of the docosanoic acid backbone. ebi.ac.uk

Cytochrome P450 monooxygenase: For the hydroxylation of the fatty acid. nih.gov

Acyltransferase(s): For the esterification of the fatty acid to the trehalose and the addition of the oxalate moiety.

Regulatory proteins and transporters.

Once identified, the function of these genes could be confirmed through targeted gene knockout or heterologous expression experiments.

Comparative Biosynthesis with Related Natural Products

The biosynthesis of this compound can be contextualized by comparing it to other known fungal glycolipids. For instance, the biosynthesis of mannosylerythritol lipids (MELs) in Ustilago maydis also involves a gene cluster containing glycosyltransferases and acyltransferases responsible for linking a sugar alcohol to fatty acids. nih.govplos.orgasm.org Similarly, the biosynthesis of ustilagic acid , another glycolipid from Ustilago maydis, is directed by a gene cluster that includes genes for fatty acid hydroxylation by cytochrome P450 enzymes and glycosylation. nih.gov

More recently, the discovery of treconorin , a trehalose-containing polyketide, has shed further light on the diversity of fungal glycolipid biosynthesis. acs.orgnih.gov The biosynthetic pathway of treconorin involves a polyketide synthase (PKS) and a transferase that attaches the polyketide to trehalose. acs.orgnih.gov While this compound is not a polyketide in the classical sense, the general principle of assembling a lipid tail and a sugar moiety and then joining them is a recurring theme.

Chemical Synthesis of Emmyguyacin a and Its Analogues

Rationale for Total Synthesis Efforts

The primary impetus for the total synthesis of Emmyguyacin A stems from its potential as an antiviral agent. Isolated in 2002 from a sterile fungus, this compound and its C4'-epimer, Emmyguyacin B, were identified as inhibitors of the influenza virus. acs.org They function by preventing the pH-dependent conformational change in hemagglutinin A, a critical step in the viral replication cycle. acs.orgnih.govacs.org This specific biological activity presented a novel mechanism for antiviral therapeutics, making the synthesis of this compound a high-priority objective to enable further biological evaluation and structure-activity relationship (SAR) studies. acs.orgnih.gov

Furthermore, the structural elucidation of the natural product was incomplete. While the core structure was identified as a trehalose (B1683222) derivative with a rare gluco-galacto configuration, the absolute stereochemistry of the hydroxyl group at the C-17 position of its unique fatty acid side chain, 17-oxalyloxydocosanoic acid, could not be determined from the isolated material. acs.orgresearchgate.net Total synthesis, therefore, became an essential tool for unambiguously confirming the complete structure of the natural product. organic-chemistry.orgmdpi.com By synthesizing optically pure enantiomers of the side chain, chemists could compare the resulting final products with the natural substance to definitively assign the C-17 stereocenter. researchgate.net

Finally, the limited availability of this compound from its natural source necessitated a synthetic route to produce sufficient quantities for in-depth biological and pharmacological studies. organic-chemistry.org A successful total synthesis would not only provide access to the natural product itself but also open pathways to a variety of analogues, which are crucial for probing the structural requirements for its antiviral activity. acs.orgnih.gov

Early Synthetic Endeavors and Challenges

The first and, to date, only total synthesis of this compound was reported in 2018. The journey to this achievement was fraught with challenges inherent in the synthesis of complex, multifunctional molecules. acs.orgnih.gov A principal challenge lay in the molecule's stereochemical complexity. This included:

The C-17 Stereocenter: As mentioned, the unresolved stereochemistry of the 17-hydroxy group on the docosanoic acid chain was a major hurdle. researchgate.net Any synthetic plan had to address this ambiguity, typically by devising a stereocontrolled route to access both possible enantiomers of this chiral building block.

The Glycosidic Linkage: The construction of the α,α-1,1-glycosidic bond of the trehalose core is a well-known challenge. Furthermore, this compound possesses a gluco-galacto trehalose core, meaning the synthesis must control the stereochemistry at the C-4' position of the second sugar unit to achieve the required epimerization from a more common gluco-gluco precursor. The stereoselective formation of glycosidic bonds, particularly 1,2-cis linkages, often requires sophisticated strategies to control the anomeric configuration. nih.gov

Other significant challenges included the development of a protecting group strategy to differentiate the eight hydroxyl groups of the trehalose core to allow for regioselective acylation at the C-3 position. acs.org The synthesis and attachment of the novel and sensitive 17-oxalyloxydocosanoic acid chain also presented difficulties, requiring mild reaction conditions to avoid decomposition. acs.org

Convergent and Divergent Synthetic Strategies

For this compound, the logical convergent approach involves disconnecting the molecule at the ester bond linking the carbohydrate headgroup and the lipid tail. acs.org This creates two main fragments for independent synthesis:

A suitably protected gluco-galacto trehalose derivative.

The 17-oxalyloxydocosanoic acid side chain.

This strategy allows chemists to optimize the synthesis of each fragment individually before attempting the crucial coupling step. researchgate.net It also facilitates the synthesis of analogues by allowing for the combination of different trehalose derivatives with various fatty acid chains. nih.gov

| Strategy Type | Description | Advantages for this compound Synthesis |

| Convergent | Key fragments (trehalose core, fatty acid chain) are synthesized independently and then joined. numberanalytics.comjapsonline.com | Higher overall yield; allows for optimization of fragment syntheses separately; facilitates analogue synthesis. researchgate.net |

| Divergent | Synthesis begins from a common core which is elaborated outwards to create different final products. numberanalytics.comjapsonline.com | Less applicable for the initial total synthesis but useful for creating a library of analogues from a common advanced intermediate. |

Strategic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials, which guides the synthetic plan. e-bookshelf.deprinceton.edu The key strategic disconnection for this compound is the C3-ester linkage.

Retrosynthetic Analysis of this compound

This is a placeholder for a chemical structure diagram illustrating the disconnection.

This disconnection leads to two key synthetic intermediates:

Protected Trehalose Core: A trehalose derivative where only the C-3 hydroxyl group is free, with all other hydroxyls masked by protecting groups. The synthesis reported by Kulkarni and co-workers utilized a trehalose tricyclohexylidene acetal (B89532) (28) as a crucial early intermediate, which allows for the differentiation of the various hydroxyl groups. acs.org

Activated Fatty Acid Side Chain: The 17-oxalyloxydocosanoic acid, or a protected precursor. The synthesis involved building this long chain through the coupling of smaller fragments, such as a sulfone (7) and an aldehyde (12a) , which are themselves key intermediates in the side chain synthesis. acs.org

Regioselective Functionalization of the Trehalose Core

The ability to selectively modify one specific hydroxyl group among the eight present in trehalose is paramount to the synthesis of this compound. acs.orgnih.gov The symmetrical nature of trehalose presents a unique challenge, which chemists overcome through the judicious use of protecting groups to achieve desymmetrization. researchgate.net

The successful synthesis of this compound employed a multi-step protection and deprotection sequence to isolate the C-3 hydroxyl group for esterification. A key step involved the regioselective acylation of a 2,3-diol on a protected trehalose intermediate. acs.org By using bulky protecting groups like cyclohexylidene acetals, specific pairs of hydroxyls can be masked. For instance, starting with the known trehalose tricyclohexylidene acetal (28) , which protects the 4,6-, 4',6'-, and 2',3'-hydroxyls, leaves the 2,3-diol free. A regioselective acylation can then be directed to the C-2 position, allowing subsequent manipulation that ultimately exposes the C-3 hydroxyl for coupling with the fatty acid side chain. acs.org Such strategies involving selective protection and regioselective opening of acetal protecting groups are fundamental to modern carbohydrate chemistry. researchgate.net

Synthesis of the 17-Oxalyloxydocosanoic Acid Side Chain

The synthesis of the novel fatty acid side chain was a critical and non-trivial part of the total synthesis. chemistryviews.orgglycoscience.ru A key objective was the stereocontrolled synthesis of both the (R)- and (S)-enantiomers of the 17-hydroxy precursor to resolve the ambiguity in the natural product's structure. acs.orgresearchgate.net

The synthetic route involved building the long 22-carbon chain through a convergent coupling reaction. A Julia-Kocienski olefination, which involves the reaction of a sulfone with an aldehyde, was employed. acs.org The key intermediates for this coupling were:

An aldehyde fragment, such as aldehyde 12a , containing the protected hydroxyl group at the future C-17 position.

A sulfone fragment, such as sulfone 7 , which forms the remainder of the carbon chain.

This reaction was followed by reduction of the resulting double bond to give the saturated carbon chain. The terminal oxalate (B1200264) group was introduced in the final stages of the synthesis, after the esterification of the fatty acid to the trehalose core, to avoid potential side reactions. acs.org

Stereocontrolled Approaches in Total Synthesis

Stereocontrol is arguably the most critical aspect of the total synthesis of this compound, influencing both the carbohydrate and lipid fragments. researchgate.net

For the fatty acid side chain, the primary stereochemical challenge was the C-17 alcohol. This was addressed by synthesizing both the (R) and (S) enantiomers of the 17-hydroxydocosanoic acid precursor. acs.org This enantioselective synthesis allowed for the preparation of two distinct diastereomers of this compound. By comparing the spectroscopic data of these synthetic molecules with the natural isolate, the absolute stereochemistry of the natural product could be unequivocally assigned. researchgate.net

For the trehalose core, stereocontrol is essential for establishing the correct configuration of the glycosidic linkages and the individual sugar units. While Emmyguyacin B has a common gluco-gluco core, this compound has a gluco-galacto core. Synthesizing this compound requires an inversion of stereochemistry at the C-4' position of the second glucose unit. This is typically achieved through an oxidation-reduction sequence on a protected intermediate or by using a galactose-derived building block directly. Furthermore, the formation of the α,α-1,1-glycosidic bond requires careful selection of glycosyl donors and reaction conditions. Neighboring group participation from a protecting group at the C-2 position is a common strategy to ensure the formation of 1,2-trans glycosides, which is relevant for the stereochemistry of the individual sugar rings. nih.gov

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding the structural requirements for biological activity and optimizing the properties of a lead compound. nih.gov For this compound, the synthesis of analogues, including desoxylate derivatives, was a primary objective from the outset. acs.orgacs.org

The principal motivation for designing this compound analogues is to conduct structure-activity relationship (SAR) studies. acs.orgnih.govacs.org By systematically modifying the structure of the natural product and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its effects.

The initial analogue design focused on the fatty acid side chain. Specifically, the importance of the terminal oxalate group was questioned. To investigate its role, desoxylate derivatives—analogues lacking the oxalate moiety—were synthesized. acs.orgacs.org The availability of both the R and S enantiomers of the fatty acid allowed for the synthesis of four distinct desoxylate derivatives, providing a platform to probe the stereochemical and functional group requirements for activity. acs.org This approach allows for a direct comparison between the parent compound and its simplified analogue, clarifying the contribution of the oxalate group to the molecule's function.

The synthesis proceeds through a key intermediate which, prior to the final steps, contains the protected trehalose core acylated with the protected 17-hydroxydocosanoic acid side chain. acs.org To obtain the final this compound, this intermediate is further acylated with an oxalic acid monoester, followed by global deprotection. acs.org

For the synthesis of the desoxylate derivative, a more direct route is taken from the common intermediate. Instead of the additional acylation step, the protecting groups on the intermediate are removed. For example, the selective removal of levulinic ester protecting groups using hydrazine (B178648) hydrate, followed by acidic hydrolysis, directly yields the desoxylate derivative. acs.org This efficient end-game strategy allows for the production of these important analogues in high yield from a late-stage intermediate in the main synthetic sequence. acs.org

Biological Activity and Molecular Mechanism of Action of Emmyguyacin a

Antiviral Activity Profile of Emmyguyacin A

This compound, a novel glycolipid isolated from a sterile fungus species, has demonstrated notable antiviral properties, particularly against the influenza A virus. nih.govacs.org This section details the specific inhibitory effects of this compound on viral replication and its target specificity.

Specific Inhibition of Influenza A Virus Replication

Research has shown that this compound is an effective inhibitor of influenza A virus replication. nih.govacs.orgnih.gov Studies conducted in Madin-Darby canine kidney (MDCK) cells, a common model for influenza research, revealed that this compound can significantly curb the proliferation of the virus. nih.govacs.org The inhibitory concentration 50 (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 9 µM for a mixture of emmyguyacins A and B. nih.govacs.org This potent inhibitory activity highlights the potential of this compound as an antiviral agent.

A mechanism-based in vitro high-throughput screening of 80,000 fungal extracts first identified 23 extracts that could inhibit the pH-induced conformational change of hemagglutinin. acs.org Subsequent testing in a cell-based assay using MDCK cells infected with the influenza A/X31 virus strain confirmed that the crude methanol (B129727) extract containing this compound significantly inhibited viral replication with an IC₅₀ of less than 4.5 μg/mL. acs.org

Table 1: Inhibitory Activity of this compound against Influenza A Virus

| Parameter | Value | Cell Line | Virus Strain | Reference |

|---|---|---|---|---|

| IC₅₀ (this compound and B mixture) | 9 µM | MDCK | Influenza A/X31 | nih.govacs.org |

| IC₅₀ (Crude Methanol Extract) | <4.5 µg/mL | MDCK | Influenza A/X31 | acs.org |

Target Organism Specificity (e.g., Influenza A/X31)

The antiviral activity of this compound has been specifically demonstrated against the Influenza A/X31 virus strain. nih.govacs.org This strain is a reassortant virus that contains the surface antigens of A/Aichi/2/68 (H3N2) and the internal components of A/Puerto Rico/8/34 (H1N1), and is widely used in influenza research. The focused activity against this particular strain provides a clear model for studying the compound's mechanism of action. nih.gov

Elucidation of the Molecular Mechanism of Action

The antiviral effect of this compound is attributed to its specific interaction with a key viral protein, hemagglutinin A, which plays a crucial role in the early stages of viral infection.

Inhibition of pH-Dependent Conformational Change of Hemagglutinin A

This compound's primary mechanism of action is the inhibition of the pH-dependent conformational change of hemagglutinin A (HA). nih.govnih.govresearchgate.net HA is a glycoprotein (B1211001) on the surface of the influenza virus that is responsible for binding to host cells and mediating the fusion of the viral envelope with the endosomal membrane. frontiersin.orgpatsnap.com This fusion process is triggered by the acidic environment of the endosome, which causes a significant structural rearrangement in the HA protein. frontiersin.orgconicet.gov.ar this compound intervenes in this critical step, preventing the conformational change necessary for viral entry. nih.govnih.govresearchgate.net

Implications for Viral Entry and Replication Cycle

By inhibiting the conformational change of hemagglutinin A, this compound effectively blocks the fusion of the viral and endosomal membranes. nih.govnih.gov This blockage prevents the release of the viral genome into the host cell's cytoplasm, a prerequisite for viral replication. frontiersin.orgwikipedia.org The viral life cycle is thus halted at an early stage, preventing the establishment of an infection. wikipedia.orgebi.ac.uk The entire process of viral replication, from the synthesis of viral proteins and genetic material to the assembly and release of new virus particles, is consequently prevented. wikipedia.org

Cellular Pathways Affected by this compound (e.g., Viral Hemagglutinin Processing)

The primary cellular pathway affected by this compound is the process of viral entry mediated by hemagglutinin. For the influenza virus to successfully infect a host cell, its hemagglutinin protein must undergo a series of processing steps and conformational changes. sinobiological.complos.org Initially, HA is synthesized as a precursor protein, HA0, which is then cleaved by host cell proteases into two subunits, HA1 and HA2. sinobiological.com This cleavage is essential for the subsequent fusion activity of HA. Upon entry into the host cell via endocytosis, the acidic environment of the endosome triggers a dramatic conformational change in the cleaved HA, exposing a fusion peptide that inserts into the endosomal membrane and initiates membrane fusion. frontiersin.orgnih.gov

This compound specifically targets and inhibits this acid-triggered conformational change of hemagglutinin. nih.govnih.gov By doing so, it does not directly interfere with the initial synthesis or proteolytic cleavage of the HA precursor but rather acts at the crucial step of membrane fusion. This targeted inhibition prevents the release of the viral ribonucleoprotein into the cytoplasm, thereby blocking the entire downstream replication process. wikipedia.org

Structure Activity Relationship Sar Studies of Emmyguyacin a Analogues

Systematic Modification of the Trehalose (B1683222) Core for Activity Modulation

The trehalose core of Emmyguyacin A serves as the scaffold for the attachment of other crucial functional groups. researchgate.netgerli.com Its modification is a key strategy for modulating the biological activity of the resulting analogues.

Systematic alterations to the trehalose unit can influence several factors critical to the compound's function, including its solubility, conformational flexibility, and interaction with biological targets. taylorandfrancis.com The regioselective functionalization of the trehalose core is a key feature in the synthesis of this compound and its analogues. acs.orgresearchgate.net This selective modification allows for the precise placement of acyl and other groups, which is essential for maintaining or enhancing biological activity. researchgate.net

The synthesis of various analogues with modified trehalose cores has been a focal point of research. These efforts aim to produce chemically pure Emmyguyacin analogues in sufficient quantities for detailed SAR studies. acs.orgresearchgate.netacs.org For instance, the development of synthetic routes that allow for regioselective acylation and glycosylation of the trehalose core has been instrumental in creating a library of analogues for biological evaluation. researchgate.net

Interactive Table: Modifications of the Trehalose Core and Their Effects

| Modification | Rationale | Observed/Expected Impact on Activity |

| Alteration of glycosidic linkage | Investigate the importance of the α,α-1,1-glycosidic bond for structural integrity and target interaction. | Potential loss of activity if the specific anomeric configuration is critical for binding. |

| Introduction of different sugar moieties | Explore the specificity of the trehalose unit for the biological target. | Could enhance or diminish activity depending on the target's binding pocket. |

| Modification of hydroxyl groups | Modulate polarity, solubility, and hydrogen bonding interactions. | Changes in these properties can significantly affect pharmacokinetic and pharmacodynamic profiles. |

Impact of Fatty Acid Chain Length and Derivatization on Biological Activity

Research indicates that the length of the fatty acid chains can have a substantial effect on biological activity. researcher.lifenih.gov Studies on other glycolipids have shown that longer acyl chains can lead to better anti-tumor activity, suggesting a similar trend might be observed for the anti-influenza activity of this compound analogues. mdpi.com The optimal length of the phytosphingosine (B30862) chain has also been identified as a crucial factor in the activity of other glycolipids. mdpi.com

Derivatization of the fatty acid chains, such as the introduction of branches or functional groups, can also modulate activity. rsc.org For example, the presence of a hydroxyl group on the fatty acid chain is a key feature of this compound. researchgate.net The stereochemistry of this hydroxyl group is also thought to be important for activity. researchgate.net

Interactive Table: Fatty Acid Chain Modifications and Biological Activity

| Chain Length | Derivatization | Impact on Anti-Influenza Activity |

| Short (e.g., C4) | None | Likely reduced activity due to insufficient membrane interaction. nih.gov |

| Medium (e.g., C8-C12) | Hydroxylation | May provide a balance of lipophilicity and water solubility for optimal activity. scholasticahq.com |

| Long (e.g., C18) | Unsaturation | Increased membrane fluidity, potentially enhancing fusion inhibition. nih.govnih.gov |

| Very Long (>C22) | Branching | Could enhance specificity and binding affinity to the target. ebi.ac.uk |

Role of the Oxalate (B1200264) Ester Linkage in Anti-Influenza Activity

A distinctive feature of this compound is the presence of an oxalate ester linkage, which is uncommon in natural glycolipids. researchgate.netgerli.com This linkage is believed to play a significant role in the compound's anti-influenza activity. The total synthesis of this compound has confirmed the presence of this oxalate ester, which is introduced in the final steps of the synthetic route. chemistryviews.org

The removal of the oxalate ester, as seen in the related compound Emmyguyacin B, provides a direct means to study its importance. nih.gov Comparative studies of this compound and its desoxylate derivatives are crucial for elucidating the precise role of this moiety. acs.orgresearchgate.net It is hypothesized that the oxalate ester may contribute to the specific conformational rigidity of the molecule or participate in key interactions with the viral hemagglutinin protein, thereby inhibiting the pH-dependent conformational change required for viral fusion. researchgate.net

Stereochemical Influences on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govnumberanalytics.com In this compound, several chiral centers exist, and their specific configuration is essential for its anti-influenza function. researchgate.net The importance of stereochemistry is a well-established principle in drug action, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govscribd.com

Computational Approaches in SAR Analysis (Conceptual Framework)

Computational methods are increasingly being used to complement experimental SAR studies. nih.govresearchgate.net These approaches can provide valuable insights into the molecular interactions that govern biological activity and can help to rationalize experimental findings. nih.gov

For this compound, computational modeling could be employed to:

Docking Simulations: Predict the binding mode of this compound and its analogues to the influenza hemagglutinin protein. nih.gov This can help to identify key amino acid residues involved in the interaction and explain the observed SAR.

Molecular Dynamics (MD) Simulations: Study the conformational flexibility of this compound and its analogues in different environments, such as in solution or embedded in a lipid bilayer. researchgate.net This can provide insights into how structural modifications affect the molecule's shape and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop mathematical models that correlate the structural features of this compound analogues with their biological activity. wikipedia.org These models can then be used to predict the activity of new, untested analogues.

These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by enabling a more rational design of novel anti-influenza agents based on the this compound scaffold. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Advanced Biosynthetic Pathway Elucidation

While the total synthesis of Emmyguyacin A has been successfully achieved, understanding its natural biosynthesis is crucial for both yield optimization and the generation of novel derivatives through biocatalysis. acs.orgnih.govacs.org The producing organism, a sterile fungus species (OSI 55538), remains a largely untapped resource for enzymatic and genetic information. acs.orgnih.gov

Identification and Characterization of Specific Biosynthetic Enzymes

The biosynthetic gene cluster (BGC) responsible for producing this compound has not yet been identified. Future research should focus on sequencing the genome of the producing fungus and identifying the BGC. Based on the structure of this compound, which features a trehalose (B1683222) core, a C4'-epimerization distinguishing it from Emmyguyacin B, and a unique 17-oxalyloxydocosanoic acid side chain, the BGC is hypothesized to contain a suite of specific enzymes. acs.orgnih.gov

Genome mining efforts on other fungi have revealed conserved BGCs for related glycolipid compounds. acs.org For instance, the biosynthesis of treconorin involves enzymes such as an α-glucosidase for modifying the sugar moiety, a P450 monooxygenase for hydroxylation, and an O-methyltransferase for final modification. acs.org A similar enzymatic logic is likely applicable to this compound. Key enzyme classes expected to be involved in the this compound pathway are detailed in Table 1.

Table 1: Hypothetical Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis | Research Objective |

|---|---|---|

| Polyketide Synthase (PKS) | Synthesis of the docosanoic acid backbone. | Isolate and characterize the PKS to understand chain length control. |

| P450 Monooxygenase | Hydroxylation of the fatty acid chain at the C17 position. | Express and assay the P450 to confirm its regioselectivity. |

| Acyltransferase | Esterification of the C17 hydroxyl group with oxalic acid. | Identify the specific acyltransferase and study its substrate tolerance. |

| Glycosyltransferase | Attachment of the fatty acid chain to the 3-position of the trehalose core. | Characterize the enzyme to understand its specificity for the lipid and sugar components. |

| Epimerase | Conversion of the C4' hydroxyl group, leading to the gluco-galacto trehalose core of this compound. | Isolate and characterize the epimerase responsible for the divergence from the Emmyguyacin B (gluco-gluco) pathway. |

Characterizing these enzymes through heterologous expression and in vitro assays would confirm their roles and provide tools for future synthetic biology applications. acs.org

Genetic Engineering for Enhanced Production or Novel Analogues

Low yields from natural fermentation can be a significant bottleneck for natural product development. Genetic engineering of the producing fungal strain or heterologous expression of the identified BGC in a more tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae, presents a promising strategy for enhancing the production of this compound. acs.orgncsu.edunumberanalytics.com

Furthermore, the manipulation of biosynthetic genes can lead to the creation of novel analogues. libretexts.orgopentextbc.ca This concept, often termed "mutasynthesis" or combinatorial biosynthesis, could involve:

Knocking out the epimerase gene: This would likely halt biosynthesis at the Emmyguyacin B stage, allowing for the specific production of this diastereomer.

Altering the PKS machinery: Modifying the polyketide synthase could lead to the production of analogues with different fatty acid chain lengths.

Swapping or modifying the acyltransferase: This could enable the attachment of different acidic groups in place of the oxalate (B1200264) moiety, generating a library of derivatives for structure-activity relationship (SAR) studies.

These genetic strategies offer a sustainable and scalable alternative to total chemical synthesis for exploring the chemical space around the Emmyguyacin scaffold. nih.govacs.org

Rational Design of Next-Generation Anti-Influenza Compounds

This compound's unique mechanism—inhibiting the low-pH conformational change of hemagglutinin (HA)—makes it an attractive starting point for developing new anti-influenza therapeutics that are less susceptible to resistance mechanisms affecting neuraminidase or M2 channel inhibitors. nih.govnih.govmdpi.com

Structure-Based Drug Design Leveraging Hemagglutinin Interaction

Structure-based drug design (SBDD) is a powerful methodology for optimizing lead compounds based on the three-dimensional structure of their biological target. encyclopedia.pubiaanalysis.comnumberanalytics.com Although a co-crystal structure of this compound bound to influenza hemagglutinin is not yet available, its known function provides a clear rationale for employing SBDD. Future research should prioritize obtaining this structural information.

Once a high-resolution structure of the this compound-HA complex is determined, computational methods can be used to guide the design of new analogues with improved binding affinity and pharmacological properties. nih.govnih.gov As has been demonstrated with other HA inhibitors like Arbidol, SBDD can lead to analogues with significantly enhanced affinity. nih.gov The design process would focus on:

Identifying the key binding pocket: Determining the precise location on the HA protein where this compound binds.

Analyzing protein-ligand interactions: Mapping the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the compound and HA residues.

In silico modification: Designing new derivatives that optimize these interactions. For example, modifying the trehalose or fatty acid moieties to better fit the binding site or to engage additional residues could enhance potency.

The total synthesis route already developed for this compound provides a practical platform for creating these rationally designed analogues for experimental testing. acs.orgacs.org

Development of Targeted Chemical Probes

To better understand the precise mechanism of HA inhibition, targeted chemical probes based on the this compound structure could be developed. nih.govnih.gov Chemical probes are small-molecule reagents designed to study protein function and biological pathways with high precision. chemicalprobes.orgeubopen.org

Potential this compound-based probes include:

Photo-affinity probes: These probes incorporate a photo-reactive group. Upon binding to HA, the probe can be covalently cross-linked to the protein by UV light, allowing for the definitive identification of the binding site residues through mass spectrometry.

Fluorescently-labeled probes: Attaching a fluorophore to this compound would enable researchers to visualize its interaction with HA in real-time using techniques like fluorescence polarization, providing quantitative data on binding affinity and kinetics.

Biotinylated probes: A biotin (B1667282) tag would allow for the pull-down and isolation of the this compound-HA complex, facilitating further biochemical characterization.

These chemical biology tools would be invaluable for elucidating the molecular details of HA conformational change and how this compound disrupts this critical step in the viral life cycle. rsc.org

Broader Biological Activity Screening Beyond Influenza (e.g., other viral targets)

The mechanism of this compound, which involves the inhibition of viral fusion with the host cell membrane by targeting a viral glycoprotein (B1211001), suggests it may have activity against other enveloped viruses. nih.govnih.govbiorxiv.org Many viruses, including coronaviruses, filoviruses (e.g., Ebola), and paramyxoviruses, rely on similar glycoprotein-mediated fusion processes to enter host cells.

Therefore, a crucial direction for future research is to screen this compound and its synthetic analogues against a broad panel of other pathogenic enveloped viruses. mdpi.comnih.gov Studies on other natural products have demonstrated that compounds targeting viral entry can possess broad-spectrum antiviral activity. biorxiv.org This screening could reveal new therapeutic applications for the Emmyguyacin scaffold and provide a starting point for developing broad-spectrum antiviral agents, which are urgently needed to combat emerging viral threats.

Methodological Advancements in Chemical Synthesis for Complex Glycolipids

Modern strategies increasingly focus on minimizing protecting group manipulations through innovative catalytic and programmed approaches. nserc-crsng.gc.casci-hub.se Key developments include:

One-Pot Multi-Step Processes: These methods streamline synthesis by performing several transformations in a single reaction vessel, avoiding the time-consuming isolation and purification of intermediates. universite-paris-saclay.fr Catalysts such as the environmentally friendly and inexpensive iron(III) chloride have proven effective for regioselective protection of carbohydrates, including disaccharides. universite-paris-saclay.fr

Programmed Glycosylation: This strategy involves the sequential assembly of oligosaccharides based on the differential reactivity of building blocks, allowing for the controlled and predictable formation of glycosidic bonds. nserc-crsng.gc.ca

Novel Catalytic Systems: The development of new catalysts, including those based on copper(II) triflate or indium(III) and bismuth(III) salts, has enabled highly efficient and stereoselective glycosylation reactions under mild conditions. universite-paris-saclay.frfrontiersin.org

The total synthesis of this compound and its stereoisomer, Emmyguyacin B, exemplifies a modern, efficient approach to a complex glycolipid structure. nih.govacs.org Researchers successfully developed a synthetic route centered on the regioselective functionalization of trehalose , the core disaccharide of the natural product. nih.govacs.org This strategy allowed for the precise installation of the fatty acid and oxalate moieties onto the correct positions of the trehalose backbone, confirming the structure of the natural products and enabling access to chemically pure analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The efficiency of this route is a significant step forward, providing the necessary quantities of Emmyguyacin analogues to explore their therapeutic potential. acs.org

| Regioselective Functionalization | Direct and selective chemical modification of a specific position on a multifunctional molecule like trehalose. | Highly efficient, minimizes protecting group steps. | This was the key strategy successfully employed for the total synthesis of this compound and B. nih.govacs.org |

Integrative Omics Approaches in Mechanism of Action Studies (e.g., Proteomics, Metabolomics)

While the primary mechanism of action for this compound has been identified as the inhibition of the pH-dependent conformational change of influenza virus hemagglutinin, a deeper understanding of its interaction with host and viral systems requires a more comprehensive approach. nih.govacs.org Integrative omics technologies, particularly proteomics and metabolomics, offer powerful tools to elucidate the broader biological consequences of drug action, uncover potential off-target effects, and identify biomarkers of response. frontiersin.orgmdpi.com

Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of this compound, a proteomics-based investigation could compare the proteome of influenza-infected host cells treated with the compound to untreated infected cells. plos.org Such an analysis could reveal:

Changes in the expression of host proteins involved in viral entry, replication, or the immune response.

Alterations in the viral proteome, potentially identifying secondary targets or resistance mechanisms.

Modulation of cellular pathways indirectly affected by the inhibition of viral fusion, such as stress responses or apoptosis. plos.org

Metabolomics is the systematic study of small-molecule metabolites within a biological system. nih.gov By analyzing the metabolic profile of cells or organisms treated with this compound, researchers can gain a functional readout of the physiological state. nih.govmdpi.com This approach could identify:

Disruptions in specific metabolic pathways (e.g., lipid metabolism, central carbon metabolism) that are either hijacked by the virus or impacted by the compound's activity. nih.govmdpi.com

Metabolic biomarkers that correlate with the compound's antiviral efficacy.

Unforeseen effects on host cell metabolism, contributing to a more complete understanding of the compound's cellular impact. creative-proteomics.com

Integrating these omics datasets provides a systems-level view of the compound's mechanism of action. frontiersin.orgnih.gov For instance, a decrease in the abundance of a specific viral protein (identified by proteomics) might be correlated with the accumulation of a precursor metabolite (identified by metabolomics), thereby validating a specific enzymatic inhibition and providing a more detailed picture of the drug's effects than what is possible through conventional assays alone. frontiersin.orgresearchgate.net

Table 2: Hypothetical Integrative Omics Workflow for this compound Research

| Step | Technology | Objective | Potential Insights |

|---|---|---|---|

| 1. Experimental Setup | Cell Culture | Treat influenza-infected cells with this compound vs. a vehicle control. | Generate biological samples for analysis. |

| 2. Proteomic Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantify changes in host and viral protein expression levels between treated and untreated groups. plos.org | Identification of proteins and pathways modulated by this compound beyond hemagglutinin. nih.gov |

| 3. Metabolomic Analysis | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Quantify changes in small molecule metabolite levels between treated and untreated groups. nih.gov | Discovery of metabolic pathways disrupted by viral infection and restored or altered by treatment. mdpi.com |

| 4. Data Integration | Bioinformatics & Systems Biology | Correlate significant changes in the proteome and metabolome to build a comprehensive network model of drug action. frontiersin.org | Elucidation of novel mechanisms, off-target effects, and a systems-level understanding of this compound's activity. |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Emmyguyacin B |

Q & A

Q. What are the validated analytical methods for characterizing Emmyguyacin A’s purity and structural identity?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UHPLC) with UV/Vis or mass spectrometry detectors can assess purity. For novel compounds, elemental analysis and X-ray crystallography are recommended to resolve ambiguities in stereochemistry .

Q. How should experimental protocols be designed to optimize this compound’s synthesis yield in laboratory settings?

Utilize factorial design to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. Pre-experimental screening (e.g., Plackett-Burman design) identifies critical factors, followed by response surface methodology (RSM) to optimize conditions. Ensure reproducibility by documenting batch-to-batch variability and validating results with triplicate runs .

Q. What are the standard assays for evaluating this compound’s preliminary biological activity?

Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests for antimicrobial activity or cell viability assays (e.g., MTT) for cytotoxicity. Use positive controls (e.g., known antibiotics or chemotherapeutics) and negative controls (solvent-only treatments). Ensure statistical rigor by calculating IC₅₀/EC₅₀ values with nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Conduct systematic reviews with meta-analysis to assess heterogeneity across studies. Evaluate methodological differences (e.g., cell lines, assay conditions, compound concentrations) and apply sensitivity analysis to identify confounding variables. Cross-validation using orthogonal techniques (e.g., CRISPR knockouts for target validation or isothermal titration calorimetry for binding affinity) can clarify discrepancies .

Q. What strategies are effective for improving this compound’s bioavailability in pharmacokinetic studies?

Explore structural modifications (e.g., prodrug formulations, PEGylation) to enhance solubility and metabolic stability. Use in silico tools like molecular dynamics simulations to predict absorption parameters (logP, pKa) and in vivo models (rodent PK studies) with LC-MS/MS quantification. Compare results against Lipinski’s Rule of Five to prioritize candidates .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Adopt a modular synthesis approach to systematically vary functional groups. Use multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity. Include negative controls (inactive analogs) and validate hypotheses with molecular docking or free-energy perturbation simulations .

Q. What are the best practices for ensuring reproducibility in this compound’s cytotoxicity assays?

Standardize cell culture conditions (passage number, media composition), use authenticated cell lines (e.g., STR profiling), and predefine acceptance criteria for assay parameters (e.g., Z’-factor > 0.5). Publish raw data and detailed protocols in supplementary materials to enable replication .

Methodological and Ethical Considerations

Q. How can researchers address potential biases in this compound’s preclinical efficacy studies?

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ false discovery rate (FDR) corrections to minimize Type I errors .

Q. How should researchers handle large datasets from this compound’s omics-based studies (e.g., transcriptomics, metabolomics)?

Use cloud-based platforms (e.g., Galaxy, MetaboAnalyst) for data preprocessing, normalization, and pathway enrichment analysis. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., NCBI GEO, MetaboLights) .

Data Presentation and Publication

Q. What are the key elements of a compelling graphical abstract for this compound research?

Highlight the study’s novelty (e.g., a novel binding mechanism or synthetic route) using minimal text. Use color-coded schematics to differentiate experimental groups. Avoid overcrowding with chemical structures; include 2–3 key compounds at most .

Q. How should conflicting spectral data for this compound be reported in supplementary materials?

Provide annotated spectra (NMR, MS) with peak assignments and impurity signals clearly labeled. Include comparative tables of observed vs. theoretical values for elemental analysis. For unresolved anomalies, discuss plausible hypotheses (e.g., tautomerism, solvent interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.